molecular formula C20H12ClF4NO2 B11520523 4-chloro-2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

4-chloro-2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B11520523
M. Wt: 409.8 g/mol
InChI Key: GGNIWXIKJBJTOO-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a complex organic compound characterized by the presence of chloro, fluorophenoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at temperatures up to the reflux temperature of the solvent used .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of specialized equipment and continuous monitoring of reaction parameters are essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated products. Substitution reactions can result in the formation of various substituted phenol derivatives.

Scientific Research Applications

4-chloro-2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, its analgesic properties may be mediated through interactions with opioid receptors, leading to the inhibition of pain signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and fluorophenoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H12ClF4NO2

Molecular Weight

409.8 g/mol

IUPAC Name

4-chloro-2-[[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H12ClF4NO2/c21-14-5-6-18(27)12(8-14)11-26-17-9-13(20(23,24)25)4-7-19(17)28-16-3-1-2-15(22)10-16/h1-11,27H

InChI Key

GGNIWXIKJBJTOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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